尿胆素盐酸盐

描述

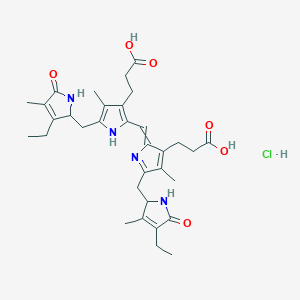

Urobilin, also known as urochrome, is a tetrapyrroledicarboxylic acid that is primarily responsible for the yellow color of urine . It is a linear tetrapyrrole compound that, along with the related colorless compound urobilinogen, are degradation products of the cyclic tetrapyrrole heme .

Synthesis Analysis

Urobilin is generated from the degradation of heme, which is first degraded through biliverdin to bilirubin. Bilirubin is then excreted as bile, which is further degraded by microbes present in the large intestine to urobilinogen . The enzyme responsible for the degradation is bilirubin reductase .

Molecular Structure Analysis

The molecular structure of Urobilin is complex. It has an empirical formula of C33H42N4O6 and a molar mass of 590.71 g/mol . The natural compound has the (–) stereochemical configuration .

Chemical Reactions Analysis

Urobilin is a key marker in urinalysis. For example, if a patient’s urine has a deep yellow color, it may indicate that the patient is dehydrated . Certain foods will color the urine, like carrots will change their urine color to dark yellow .

Physical And Chemical Properties Analysis

Urobilin appears as yellow crystals with a melting point of 236 ºC . It is soluble in water .

科学研究应用

Urobilin Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Urobilin hydrochloride is a compound derived from the oxidation of urobilinogen, which itself is a degradation product of bilirubin. It is excreted in urine and has several applications in scientific research. Below are detailed sections focusing on unique applications:

Biomarker in Urinalysis: Urobilin hydrochloride serves as a key marker in urinalysis. The presence and concentration of urobilin can indicate various health conditions, such as dehydration if the urine has a deep yellow color .

Disease Biomarker Discovery: In the field of proteomics, urobilin hydrochloride can interfere with urinary proteomic analysis due to its high adhesion properties. Strategies are being developed to clear urobilin from urine samples to improve the accuracy of disease biomarker discovery .

Environmental Monitoring: Urobilin hydrochloride has been used as a marker to detect human waste contamination in recreational and source waters, aiding environmental monitoring efforts .

Hemoglobin Degradation Study: As a byproduct of hemoglobin degradation, urobilin hydrochloride is used in studies to understand the breakdown process of hemoglobin and related metabolic pathways .

Liver Function Analysis: The production and excretion levels of urobilin hydrochloride can provide insights into liver function, as it is formed in the liver from bilirubin .

Spleen Function Research: Similarly, since urobilin hydrochloride is also formed in the spleen, its levels can be indicative of spleen health and function .

作用机制

Target of Action

Urobilin hydrochloride is primarily involved in the metabolism of heme, a component of hemoglobin . It interacts with various enzymes and microbes in the liver, spleen, and large intestine .

Mode of Action

Urobilin hydrochloride is generated from the degradation of heme, which is first degraded through biliverdin to bilirubin . Bilirubin is then excreted as bile, which is further degraded by microbes present in the large intestine to urobilinogen . The enzyme responsible for the degradation is bilirubin reductase .

Biochemical Pathways

The biochemical pathway of urobilin hydrochloride involves several steps. It starts with the degradation of heme to biliverdin, then to bilirubin. Bilirubin is excreted as bile and further degraded by microbes in the large intestine to urobilinogen . Some urobilinogen is reabsorbed into the bloodstream and delivered to the kidneys . When exposed to air, urobilinogen is oxidized to urobilin .

Pharmacokinetics

The pharmacokinetics of urobilin hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is produced in the body through the metabolism of heme and is excreted in the urine . The process involves the interaction of urobilin hydrochloride with various enzymes and microbes in the body .

Result of Action

The primary result of the action of urobilin hydrochloride is the production of urobilin, a chemical primarily responsible for the yellow color of urine . It is a linear tetrapyrrole compound that, along with the related colorless compound urobilinogen, are degradation products of the cyclic tetrapyrrole heme .

Action Environment

The action of urobilin hydrochloride is influenced by various environmental factors. For instance, the presence of microbes in the large intestine is crucial for the conversion of bilirubin to urobilinogen . Additionally, the presence of oxygen is necessary for the oxidation of urobilinogen to urobilin .

安全和危害

未来方向

属性

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h15,26-27,35H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKPOTPFIRRROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)C=C3C(=C(C(=N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657575 | |

| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urobilin hydrochloride | |

CAS RN |

92619-14-2, 28925-89-5 | |

| Record name | 21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,4,5,15,16,19,22,24-octahydro-2,7,13,17-tetramethyl-1,19-dioxo-, monohydrochloride, (4R,16S)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92619-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

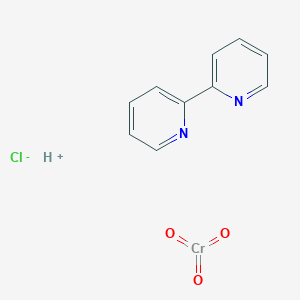

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

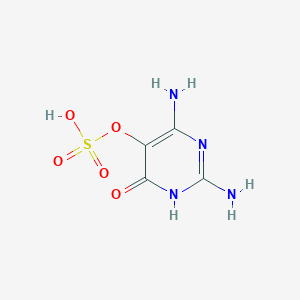

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were employed to analyze the structure of l-stercobilin and d-urobilin hydrochlorides, and what information do they provide?

A1: The research employed a combination of spectroscopic techniques, including Vibrational Circular Dichroism (VCD), Infrared Spectroscopy (IR), Electronic Circular Dichroism (ECD), and Circularly Polarized Luminescence (CPL) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dilithium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B1498583.png)

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo) bis[N-(4-chloro-2,5-dimethoxyphenyl)]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498588.png)

![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)